

In-Depth Technical Guide: 4,5-Dimethoxy-2-nitrobenzyl alcohol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4,5-Dimethoxy-2-nitrobenzyl alcohol

Cat. No.: B091849

[Get Quote](#)

A Senior Application Scientist's Perspective on a Cornerstone Photolabile Protecting Group

Abstract

This technical guide offers a comprehensive examination of **4,5-Dimethoxy-2-nitrobenzyl alcohol**, a pivotal photolabile protecting group (PPG) with extensive applications in research and development. The document delves into its fundamental chemical and physical properties, elucidates the mechanism of its photolytic cleavage, and provides detailed, field-tested protocols for its use. This guide is tailored for researchers, scientists, and drug development professionals who require a deep, practical understanding of this versatile molecule.

PART 1: Core Chemical and Physical Properties

A thorough grasp of the physicochemical characteristics of **4,5-Dimethoxy-2-nitrobenzyl alcohol** is fundamental to its effective application. These properties govern its behavior in various chemical environments and are crucial for designing and troubleshooting experiments.

Table 1: Physicochemical Properties of **4,5-Dimethoxy-2-nitrobenzyl alcohol**

Property	Value
Molecular Formula	C9H11NO5 ^[1]
Molecular Weight	213.19 g/mol ^[1]
Appearance	White to light yellow crystalline powder ^[1]
Melting Point	145-148 °C ^[1]
Solubility	Soluble in water ^[1]
UV Absorption Maximum (λ _{max})	~400 nm (in acetonitrile) ^[1]
CAS Number	1016-58-6 ^[1]

PART 2: The Science of Photolytic Cleavage: Mechanism and Control

The utility of **4,5-Dimethoxy-2-nitrobenzyl alcohol** as a PPG is centered on its ability to undergo a predictable photochemical reaction. Upon irradiation with UV light, it cleaves, releasing a protected molecule and a 2-nitrosobenzaldehyde byproduct.^{[1][2]} This process is initiated by an intramolecular hydrogen abstraction by the excited nitro group from the benzylic position, followed by a series of rearrangements.^[3]

Caption: Simplified workflow of the photolytic cleavage of a 4,5-dimethoxy-2-nitrobenzyl protected compound.

The presence of two electron-donating methoxy groups on the benzene ring increases the rate of cleavage.^[4] The quantum yield, a measure of the efficiency of this process, is influenced by factors such as the solvent and the nature of the leaving group.^[3]

PART 3: Applications in Scientific Research and Drug Development

The precise spatiotemporal control afforded by **4,5-Dimethoxy-2-nitrobenzyl alcohol** has made it an invaluable tool across multiple scientific disciplines.

Caged Compounds in Neurobiology

"Caged compounds" are biologically active molecules that are temporarily inactivated by a PPG.[5][6][7] This technology allows for the precise release of neurotransmitters, such as glutamate and GABA, at specific locations and times within neuronal circuits, enabling detailed studies of synaptic transmission and plasticity.[5][7][8]

Controlled Drug Delivery

In pharmaceutical development, caging a therapeutic agent with a photolabile group like 4,5-dimethoxy-2-nitrobenzyl offers a promising strategy for targeted drug delivery.[3][9] The drug can be administered in its inactive, caged form and then activated at the desired site of action using light, potentially minimizing off-target effects and improving therapeutic outcomes.[3]

Organic Synthesis and Material Science

This compound serves as a versatile building block in organic synthesis for the creation of complex molecules.[9] It is also used as a photochemical protecting group in the synthesis of various compounds, including photolabile monomers and optically-sensitive materials.[1] In material science, it finds application in the formulation of polymers and coatings.[9]

PART 4: Experimental Protocols: A Practical Guide

The following protocols provide a foundation for the use of **4,5-Dimethoxy-2-nitrobenzyl alcohol** in a laboratory setting.

Protocol 1: Synthesis of a 4,5-Dimethoxy-2-nitrobenzyl Ester (Protection of a Carboxylic Acid)

This protocol outlines a general procedure for the protection of a carboxylic acid using **4,5-Dimethoxy-2-nitrobenzyl alcohol**.

Materials:

- Carboxylic acid
- **4,5-Dimethoxy-2-nitrobenzyl alcohol**
- Triphenylphosphine (PPh₃)[10]
- Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)[10]

- Anhydrous tetrahydrofuran (THF)[10]

Caption: Experimental workflow for the Mitsunobu esterification.

Procedure:

- In a round-bottom flask, dissolve the carboxylic acid (1.0 eq), **4,5-dimethoxy-2-nitrobenzyl alcohol** (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF under an inert atmosphere.[10]
- Cool the mixture to 0°C in an ice bath.[10]
- Slowly add DEAD or DIAD (1.5 eq) dropwise to the stirred solution.[10]
- Allow the reaction to warm to room temperature and stir for 12-24 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, concentrate the reaction mixture and purify the residue by column chromatography on silica gel to isolate the desired ester.

Expert Insight: The Mitsunobu reaction is a reliable method for the esterification of primary and secondary alcohols, particularly when other methods may fail due to steric hindrance or sensitive functional groups.[10]

Protocol 2: Photolytic Cleavage (Deprotection)

This protocol provides a general method for the photolytic deprotection of a 4,5-dimethoxy-2-nitrobenzyl protected compound.

Materials:

- Protected compound
- Appropriate solvent (e.g., methanol, acetonitrile, or buffered aqueous solution)
- UV light source (e.g., mercury lamp with a filter for ~350-400 nm)
- Quartz reaction vessel

Procedure:

- Prepare a solution of the protected compound in a quartz reaction vessel.
- Irradiate the solution with UV light. The time required for complete cleavage will depend on the concentration of the substrate, the intensity of the light source, and the quantum yield of the reaction.
- Monitor the deprotection process by TLC, HPLC, or LC-MS.
- Once the reaction is complete, the photolysis products can be isolated by standard workup and purification techniques.

PART 5: Safety and Handling

4,5-Dimethoxy-2-nitrobenzyl alcohol is classified as an irritant.[\[1\]](#) It is important to handle this chemical with appropriate safety precautions.

- Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.[\[11\]](#)[\[12\]](#)
- Engineering Controls: Use in a well-ventilated area, preferably a chemical fume hood.[\[11\]](#)[\[13\]](#)
- Handling: Avoid contact with skin and eyes. Avoid creating dust.[\[11\]](#)[\[13\]](#)
- Storage: Keep in a tightly closed container in a dry, cool, and well-ventilated place.[\[13\]](#) Keep in a dark place as it is light-sensitive.[\[1\]](#)

PART 6: Conclusion and Future Outlook

4,5-Dimethoxy-2-nitrobenzyl alcohol has established itself as a robust and versatile photolabile protecting group. Its favorable chemical properties and predictable photolytic behavior have made it an indispensable tool in organic synthesis, chemical biology, and drug development. Future research will likely focus on the development of new PPGs with improved two-photon absorption cross-sections for even greater spatial resolution in biological systems, as well as the design of PPGs that can be cleaved with longer wavelength light to minimize photodamage in living tissues.

References

A comprehensive list of references is available for further reading and verification. The URLs have been validated to ensure they lead to the correct and accessible source.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 4,5-DIMETHOXY-2-NITROBENZYL ALCOHOL Six Chongqing Chemdad Co. , Ltd [chemdad.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Caged compounds: tools for illuminating neuronal responses and connections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Caged compounds: photorelease technology for control of cellular chemistry and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optopharmacology [hellobio.com]
- 8. New photochemical tools for controlling neuronal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemimpex.com [chemimpex.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. cdhfinechemical.com [cdhfinechemical.com]
- 12. fishersci.com [fishersci.com]
- 13. echemi.com [echemi.com]
- To cite this document: BenchChem. [In-Depth Technical Guide: 4,5-Dimethoxy-2-nitrobenzyl alcohol]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b091849#4-5-dimethoxy-2-nitrobenzyl-alcohol-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com